molecular formula C19H14ClN3O2 B6641875 N-(4-(4-Chlorobenzamido)phenyl)nicotinamide

N-(4-(4-Chlorobenzamido)phenyl)nicotinamide

Cat. No.: B6641875
M. Wt: 351.8 g/mol
InChI Key: UZDLDTJIXAQSIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(4-Chlorobenzamido)phenyl)nicotinamide is a synthetic organic compound designed for scientific research and development. This chemical features a molecular structure combining a nicotinamide moiety with a 4-chlorobenzamido phenyl group. As a nicotinamide derivative, it is of significant research interest due to the critical biological role of its parent compound. Nicotinamide is a fundamental form of Vitamin B3 and an essential precursor to the cofactors nicotinamide adenine dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (NADP+). These cofactors are pivotal in hundreds of enzymatic reactions, playing a central role in cellular energy metabolism, oxidation-reduction reactions, and DNA repair processes . Researchers are exploring novel nicotinamide analogues to study their potential mechanisms and applications in various biochemical pathways. This product is intended for research purposes in laboratory settings only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions and consult the supplied Certificate of Analysis for detailed specifications on identity, purity, and stability.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[4-[(4-chlorobenzoyl)amino]phenyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN3O2/c20-15-5-3-13(4-6-15)18(24)22-16-7-9-17(10-8-16)23-19(25)14-2-1-11-21-12-14/h1-12H,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZDLDTJIXAQSIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization of N 4 4 Chlorobenzamido Phenyl Nicotinamide

Established Synthetic Pathways for N-(4-(4-Chlorobenzamido)phenyl)nicotinamide

The synthesis of this compound is typically achieved through a convergent synthesis strategy, where key fragments are prepared separately and then combined in the final steps. The primary challenge lies in the selective and sequential formation of the two distinct amide bonds on a phenylenediamine backbone.

Key Reaction Steps and Precursor Compounds

The construction of the core N-(4-aminophenyl)-4-chlorobenzamide intermediate is a critical phase. A common and effective route begins with commercially available nitroaniline derivatives.

Precursor Synthesis:

Amide Bond Formation: The synthesis often starts by reacting a 4-nitroaniline (B120555) with 4-chlorobenzoyl chloride. This reaction forms the first amide bond, yielding the intermediate 4-chloro-N-(4-nitrophenyl)benzamide. This approach is advantageous as it allows for the construction of one half of the molecule while the second amine is protected as a nitro group. nih.gov

Reduction of Nitro Group: The nitro group of the intermediate is then reduced to a primary amine. This transformation is commonly achieved through catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) or through chemical reduction using reagents such as tin(II) chloride dihydrate in ethanol. nih.gov This step yields the key precursor, N-(4-aminophenyl)-4-chlorobenzamide.

The other essential precursor is nicotinic acid or an activated form of it. For the final coupling step, nicotinic acid can be converted to a more reactive species, such as an acyl chloride.

Activation of Nicotinic Acid: Nicotinic acid is frequently activated by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride, often in the presence of a catalytic amount of dimethylformamide (DMF), to produce nicotinoyl chloride. mdpi.commdpi.comwisdomlib.org This acyl chloride is highly reactive and readily participates in acylation reactions.

Condensation Reactions and Coupling Strategies

The final step in the synthesis of this compound involves the formation of the second amide bond between the N-(4-aminophenyl)-4-chlorobenzamide precursor and the nicotinic acid moiety.

Acylation with Nicotinoyl Chloride: The most direct method is the reaction of the N-(4-aminophenyl)-4-chlorobenzamide intermediate with nicotinoyl chloride. wisdomlib.org This reaction is typically performed in an aprotic solvent in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the hydrochloric acid byproduct.

Peptide Coupling Reagents: Alternatively, modern peptide coupling agents can be employed to facilitate the amide bond formation directly from nicotinic acid, avoiding the need to synthesize the acyl chloride. This method is often preferred for its milder reaction conditions and higher yields. wisdomlib.org

Carbodiimide-based Coupling: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) are used to activate the carboxylic acid group of nicotinic acid. wisdomlib.org The reaction is often carried out in the presence of an additive such as 1-Hydroxybenzotriazole (HOBt) to suppress side reactions and improve efficiency.

The table below summarizes common coupling agents used in the synthesis of nicotinamide (B372718) derivatives.

Coupling Agent/MethodPrecursorsTypical ConditionsReference
Nicotinoyl ChlorideN-(4-aminophenyl)-4-chlorobenzamide, Nicotinic Acid1. SOCl₂ or (COCl)₂ for activation 2. Amine, Base (e.g., Et₃N) mdpi.commdpi.com
DCC (dicyclohexylcarbodiimide)N-(4-aminophenyl)-4-chlorobenzamide, Nicotinic AcidEthanol, Reflux wisdomlib.org
EDCI / HOBtDiarylamine intermediate, Pyridine carboxylic acidCH₂Cl₂, 0°C to RT nih.gov

Rational Design and Synthesis of this compound Analogs

The rational design of analogs of this compound allows for systematic exploration of its biological activities. Modifications are typically focused on the three main components of the molecule: the nicotinamide ring, the central phenyl group, and the terminal chlorobenzamido moiety.

Structural Modifications on the Nicotinamide Ring System

The nicotinamide ring is a key pharmacophore that can be modified to modulate biological activity and physicochemical properties.

Ring Substitution: Introducing substituents onto the pyridine ring is a common strategy. For instance, a series of N-(thiophen-2-yl) nicotinamide derivatives were synthesized with various substitutions on the nicotinamide ring. The results indicated that specific substitution patterns could significantly enhance fungicidal activity. mdpi.com

Oxidation State: The oxidation state of the nicotinamide ring is crucial for its function as a coenzyme in redox reactions. researchgate.netwikipedia.org Synthetic analogs can be designed in either the oxidized (aromatic, charged) or reduced (non-aromatic, neutral) form, which can dramatically alter their biological properties. researchgate.net

Carboxamide Group Modification: The amide group at the 3-position can be altered. For example, it can be hydrolyzed to a carboxylic acid or replaced with other functional groups like an acetyl group to modulate the molecule's reducing potential. nih.gov

The following table presents data on how substitutions on the nicotinamide ring of related compounds affect their fungicidal activity against Cucumber Downy Mildew (CDM).

Compound IDSubstitution on Nicotinamide RingEC₅₀ (mg/L) against CDMReference
4a5-bromo-6-chloro-2-methyl4.69 mdpi.com
4b6-bromo-5-chloro-2-methyl>50 mdpi.com
4c5,6-dibromo19.89 mdpi.com
4f5,6-dichloro1.96 mdpi.com
Flumorph (Control)N/A7.55 mdpi.com
Diflumetorim (Control)N/A21.44 mdpi.com

Chemical Transformations of the Phenyl and Chlorobenzamido Moieties

The central phenyl ring and the terminal 4-chlorobenzamido group offer numerous sites for chemical modification to fine-tune the molecule's properties.

Chlorobenzamido Moiety: The chlorine atom on the terminal phenyl ring is a key feature. Its position and electronic properties can significantly influence binding affinity and potency. chemrxiv.org Analogs can be synthesized where the chlorine is moved to the ortho or meta positions or replaced entirely with other electron-withdrawing or electron-donating groups such as methyl, trifluoromethyl, or cyano groups. mdpi.comnih.gov

Central Phenyl Ring: The substitution pattern on the central phenylenediamine ring can alter the spatial orientation of the two amide substituents. Introducing substituents on this ring can impose conformational constraints, which may be beneficial for biological activity.

Exploration of Hydrazone Linkers and Other Bridging Scaffolds

To create novel analogs, the amide linker can be replaced with other functional groups, such as a hydrazone. Hydrazone linkers are of particular interest in drug design as they are generally stable at physiological pH but can be cleaved under the acidic conditions found in endosomes or lysosomes, making them useful for targeted drug release. researchgate.net

A synthetic strategy to incorporate a hydrazone linker involves synthesizing a hydrazine-functionalized intermediate. For example, nicotinoyl chloride can be reacted with methyl 4-aminobenzoate, followed by treatment with hydrazine (B178648) hydrate. mdpi.com This produces N-(4-(hydrazinecarbonyl)phenyl)nicotinamide. mdpi.com This key intermediate, containing a reactive hydrazide group, can then be condensed with a wide variety of aldehydes or ketones to form a library of analogs featuring a hydrazone bridge (-CO-NH-N=CH-). nih.gov This approach allows for the connection of the nicotinamide core to diverse chemical moieties, expanding the chemical space for drug discovery. mdpi.comnih.gov

Advanced Computational Chemistry and Molecular Modeling Studies of N 4 4 Chlorobenzamido Phenyl Nicotinamide

Quantum Mechanical and Electronic Structure Investigations

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide a detailed description of the electron distribution, which in turn governs the molecule's stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) Calculations for Molecular Stability and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. For N-(4-(4-Chlorobenzamido)phenyl)nicotinamide, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-311G++(d,p), are instrumental in optimizing the molecular geometry to its lowest energy state. mdpi.com This optimized structure provides crucial information on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's three-dimensional conformation.

Key reactivity descriptors derived from DFT calculations help in predicting the chemical behavior of the molecule. These descriptors, including chemical potential (μ), electronegativity (χ), global hardness (η), and global softness (S), offer a quantitative measure of the molecule's reactivity. A higher chemical potential suggests a better electron donating capability, while a lower value indicates a better electron accepting capacity. Global hardness and softness are indicative of the molecule's resistance to change in its electron distribution.

Table 1: Calculated Reactivity Descriptors for this compound

Parameter Value (Illustrative)
Chemical Potential (μ) -3.5 eV
Electronegativity (χ) 3.5 eV
Global Hardness (η) 2.5 eV

These parameters collectively suggest the molecule's potential to engage in chemical reactions and biological interactions.

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic transitions. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, characterizing its nucleophilicity, while the LUMO signifies its ability to accept electrons, indicating its electrophilicity. youtube.com

The energy gap between the HOMO and LUMO (E_LUMO - E_HOMO) is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. A smaller energy gap implies a more reactive molecule, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the distribution of HOMO and LUMO across the molecular structure reveals the most probable sites for electrophilic and nucleophilic attacks, respectively.

Table 2: Frontier Molecular Orbital Energies for this compound

Molecular Orbital Energy (Illustrative)
HOMO -6.0 eV
LUMO -1.0 eV

The visualization of HOMO and LUMO surfaces can indicate that the electron density in the HOMO is concentrated on the nicotinamide (B372718) and phenylamine moieties, suggesting these are the primary sites for electron donation. Conversely, the LUMO may be localized on the chlorobenzamide portion, highlighting it as the electron-accepting region.

Molecular Interactions and Binding Dynamics Simulations

To understand the potential of this compound as a therapeutic agent, it is crucial to study its interactions with biological macromolecules, such as proteins. Molecular modeling techniques like docking and molecular dynamics simulations are invaluable for this purpose.

Molecular Docking Assessments for Target Protein Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, typically a protein. This method helps in understanding the binding mode and estimating the binding affinity. For this compound, docking studies can be performed against a specific protein target to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex.

The docking score, usually expressed in kcal/mol, provides a quantitative measure of the binding affinity. A lower docking score generally indicates a more favorable binding interaction. These studies can reveal, for instance, that the amide groups of the compound form crucial hydrogen bonds with amino acid residues in the active site of the target protein, while the aromatic rings engage in hydrophobic interactions.

Table 3: Predicted Binding Affinity of this compound with a Hypothetical Target Protein

Parameter Value (Illustrative)
Binding Affinity (kcal/mol) -8.5
Key Interacting Residues TYR234, LYS120, PHE345

Molecular Dynamics (MD) Simulations for Ligand-Receptor Complex Stability

While molecular docking provides a static picture of the binding, Molecular Dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. jppres.com By simulating the movements of atoms and molecules, MD simulations can assess the stability of the predicted binding pose and provide insights into the conformational changes that may occur upon ligand binding.

A typical MD simulation for the this compound-protein complex would be run for a duration of nanoseconds. The stability of the complex is often evaluated by analyzing the root-mean-square deviation (RMSD) of the protein backbone and the ligand over the simulation period. A stable RMSD trajectory suggests that the ligand remains securely bound in the active site. Further analysis of root-mean-square fluctuation (RMSF) can highlight the flexibility of different regions of the protein upon ligand binding.

Binding Free Energy Calculations (e.g., MM-GBSA)

To obtain a more accurate estimation of the binding affinity, binding free energy calculations are performed on the snapshots generated from the MD simulation trajectory. The Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) method is a popular approach for this purpose. mdpi.comnih.gov It calculates the binding free energy by considering the molecular mechanics energy in the gas phase and the solvation free energy.

The binding free energy is composed of van der Waals energy, electrostatic energy, polar solvation energy, and nonpolar solvation energy. These components provide a detailed breakdown of the energetic contributions to the binding process. A negative and low binding free energy value indicates a strong and favorable interaction between the ligand and the protein.

Table 4: MM-GBSA Binding Free Energy Components for this compound Complex (Illustrative)

Energy Component Value (kcal/mol)
Van der Waals Energy -45.0
Electrostatic Energy -20.0
Polar Solvation Energy 35.0
Nonpolar Solvation Energy -5.0

| Total Binding Free Energy | -35.0 |

These computational studies, from quantum mechanics to molecular dynamics, provide a comprehensive, multi-scale understanding of this compound. The insights gained from these advanced modeling techniques are crucial for guiding further experimental studies and for the rational design of more potent and selective therapeutic agents.

Protein-Ligand Interaction Profiling (PLIP) and Essential Dynamics Analysis

In the realm of modern drug discovery, understanding the intricate dance between a potential drug molecule and its protein target is paramount. Advanced computational techniques such as Protein-Ligand Interaction Profiling (PLIP) and Essential Dynamics Analysis (EDA) offer a window into this molecular choreography, providing insights that are crucial for the development of effective therapeutics. While specific studies on this compound are not extensively documented in publicly available literature, the application of these powerful in silico tools can be extrapolated to predict its behavior and guide further research.

Protein-Ligand Interaction Profiling (PLIP) is a computational method used to identify and visualize the non-covalent interactions between a protein and a ligand. volkamerlab.orgsemanticscholar.orgnih.gov This automated approach is instrumental in understanding the specific forces that govern the binding of a ligand to its target protein. For this compound, a hypothetical docking into a relevant protein's active site—for instance, a kinase or a dehydrogenase, given the nicotinamide moiety—would allow for a detailed interaction analysis.

PLIP systematically detects several types of interactions, including: volkamerlab.orgoup.com

Hydrogen Bonds: The nicotinamide portion of the molecule, with its amide group and pyridine (B92270) nitrogen, would be a prime candidate for forming hydrogen bonds with amino acid residues in the protein's binding pocket. The carbonyl oxygen and the N-H group of the benzamide (B126) linker could also participate in such interactions.

Hydrophobic Interactions: The phenyl and chlorophenyl rings of the compound provide significant hydrophobic surfaces that can interact with nonpolar residues of the protein, contributing to the stability of the complex.

π-Stacking: The aromatic rings in this compound can engage in π-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan within the binding site.

Halogen Bonds: The chlorine atom on the benzamido group can act as a halogen bond donor, forming a specific and directional interaction with a nucleophilic atom, such as a backbone carbonyl oxygen, in the protein.

A hypothetical PLIP analysis of this compound docked into a protein active site is summarized in the table below.

Interaction TypeLigand Atom/GroupProtein Residue (Hypothetical)Distance (Å)
Hydrogen BondNicotinamide N-HASP123 (OD1)2.9
Hydrogen BondNicotinamide C=OLYS45 (NZ)3.1
Hydrophobic InteractionChlorophenyl RingLEU78, VAL823.5 - 4.0
π-StackingPhenyl RingPHE1504.5
Halogen BondChlorine AtomGLY120 (O)3.2

Essential Dynamics Analysis (EDA) , often performed using Principal Component Analysis (PCA) on molecular dynamics (MD) simulation trajectories, is a technique used to identify the most significant, large-scale collective motions in a biological macromolecule. mpg.deresearchgate.net By simulating the protein-ligand complex over time, EDA can reveal how the binding of this compound might alter the conformational landscape and dynamics of its target protein. cresset-group.com

This analysis can elucidate:

Conformational Changes: Whether the binding of the compound induces a conformational shift in the protein, for example, from an "open" to a "closed" state, which could be critical for its function.

Flexibility and Stability: How the flexibility of different regions of the protein, such as loops or domains, is affected by the ligand's presence. Binding could stabilize certain regions or, conversely, induce flexibility in others.

Functional Motions: The dominant modes of motion identified through EDA are often related to the protein's biological function. mpg.de Understanding how this compound influences these essential dynamics can provide clues about its mechanism of action, whether it be inhibitory or allosteric in nature.

In Silico Prediction of Compound Profiles for Lead Optimization

The journey of a promising hit compound to a viable drug candidate involves a rigorous process of lead optimization. In this phase, the initial compound's structure is systematically modified to enhance its efficacy, selectivity, and pharmacokinetic properties while minimizing potential toxicity. In silico prediction of compound profiles has become an indispensable tool in this process, allowing for the rapid and cost-effective evaluation of virtual compounds before their synthesis. iipseries.org

For this compound, a suite of computational models can be employed to predict its "drug-likeness" and its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. nih.govnih.gov

Drug-Likeness Assessment: This involves evaluating the physicochemical properties of a compound to determine if it resembles known drugs. A widely used guideline is Lipinski's Rule of Five, which suggests that poor oral absorption or permeation is more likely when a compound violates more than one of the following rules:

Molecular weight ≤ 500 Da

LogP (octanol-water partition coefficient) ≤ 5

Hydrogen bond donors ≤ 5

Hydrogen bond acceptors ≤ 10

Computational tools can quickly calculate these and other descriptors, such as topological polar surface area (TPSA), to flag potential liabilities in a molecule's design. bohrium.com

ADMET Prediction: A range of quantitative structure-activity relationship (QSAR) models and other machine learning-based approaches are used to predict the ADMET properties of a compound. acs.orgslideshare.net For this compound and its analogs, these predictions would focus on:

Absorption: Predicting oral bioavailability, intestinal absorption, and permeability across the Caco-2 cell line model.

Distribution: Estimating plasma protein binding and the ability to cross the blood-brain barrier.

Metabolism: Identifying potential sites of metabolic transformation by cytochrome P450 enzymes.

Excretion: Predicting the likely routes and rates of elimination from the body.

Toxicity: Assessing the potential for cardiotoxicity (e.g., hERG inhibition), hepatotoxicity, and mutagenicity (Ames test).

The table below presents a hypothetical in silico profile for this compound, showcasing the types of data generated in this phase of drug discovery.

PropertyPredicted ValueAssessment
Drug-Likeness
Molecular Weight381.82 DaCompliant with Lipinski's Rule
LogP4.2Compliant with Lipinski's Rule
Hydrogen Bond Donors2Compliant with Lipinski's Rule
Hydrogen Bond Acceptors4Compliant with Lipinski's Rule
Topological Polar Surface Area78.5 ŲGood potential for oral bioavailability
ADMET Profile
Human Intestinal AbsorptionHighFavorable for oral administration
Caco-2 PermeabilityModerateAcceptable permeability
Blood-Brain Barrier PenetrationLowLow risk of CNS side effects
CYP2D6 InhibitionInhibitorPotential for drug-drug interactions
hERG InhibitionNon-inhibitorLow risk of cardiotoxicity
Ames MutagenicityNon-mutagenicLow risk of carcinogenicity

By generating such profiles for a series of virtual analogs of this compound, medicinal chemists can prioritize the synthesis of compounds with the most promising combination of properties, thereby accelerating the lead optimization process and increasing the likelihood of developing a successful drug.

Biological Activities and Mechanistic Elucidations of N 4 4 Chlorobenzamido Phenyl Nicotinamide in Vitro and Animal Models

Specific Molecular Target Modulation and Enzymatic Inhibition

Research into structurally related nicotinamide (B372718) derivatives has illuminated their potential to interact with and inhibit crucial enzymes involved in cancer cell signaling, particularly those related to angiogenesis.

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a primary mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. nih.gov The inhibition of the VEGF/VEGFR-2 signaling pathway is a key strategy in cancer therapy. nih.gov Nicotinamide-based compounds have been designed and synthesized as potent VEGFR-2 inhibitors. nih.govnih.govmdpi.com

The structural design of these inhibitors often incorporates four key pharmacophoric features that enable effective binding to the VEGFR-2 active site:

A "hinge-binding" heteroaromatic head, typically a pyridine (B92270) ring from the nicotinamide moiety, which binds to the ATP pocket of the receptor. nih.govnih.gov

A "spacer," such as a phenyl carbamoyl (B1232498) group, that connects the hinge-binding region to the hydrogen-bonding moiety. nih.gov

A "hydrogen-bonding moiety" that occupies the DFG motif of the enzyme. nih.gov

A hydrophobic "tail" that is directed towards an allosteric site. nih.gov

Molecular docking and in vitro studies of various nicotinamide derivatives have demonstrated their ability to effectively inhibit VEGFR-2. For instance, a novel nicotinamide–thiadiazol hybrid, compound 7a , exhibited strong VEGFR-2 inhibitory potential with an IC₅₀ value of 0.095 ± 0.05 μM, comparable to the established inhibitor sorafenib. nih.gov Another study on new nicotinamide derivatives identified compound D-1 as a potent inhibitor of VEGFR-2. nih.gov These findings suggest that N-(4-(4-Chlorobenzamido)phenyl)nicotinamide, with its similar structural components, likely acts as a VEGFR-2 inhibitor by binding to the ATP-binding site and blocking its kinase activity.

The inhibition of VEGFR-2 by nicotinamide derivatives leads to the disruption of downstream signaling pathways that are crucial for endothelial cell proliferation, migration, and survival. nih.gov VEGFR-2 activation initiates a signaling cascade that results in angiogenesis. nih.gov By blocking the autophosphorylation of the tyrosine receptor, these inhibitors obstruct the entire downstream signal transduction pathway. nih.gov

Beyond VEGFR-2, the broader class of N-phenyl nicotinamides has been found to target other cellular components. Some substituted N-phenyl nicotinamides have been identified as inhibitors of microtubule polymerization. nih.gov This action can lead to cell cycle arrest and the induction of apoptosis. nih.gov Additionally, certain N-phenylsulfonylnicotinamide derivatives have been evaluated as potential epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors. nih.gov For example, compound 10 (5-bromo-N-(4-chlorophenylsulfonyl)nicotinamide) showed potent inhibitory activity against EGFR TK. nih.gov Other research has explored nicotinamide derivatives as inhibitors of histone deacetylase-3 (HDAC3) and succinate (B1194679) dehydrogenase (SDH). nih.govrsc.org

Cellular Responses and Phenotypic Effects in Disease-Relevant In Vitro Models

The molecular interactions of nicotinamide derivatives translate into significant cellular effects, including the inhibition of cancer cell growth and the induction of programmed cell death.

Numerous studies have demonstrated the potent antiproliferative and cytotoxic effects of nicotinamide derivatives against various cancer cell lines. A series of N-phenyl nicotinamides were found to be active in growth inhibition assays. nih.gov For instance, 6-methyl-N-(4-ethoxy-2-nitrophenyl)pyridine-3-carboxamide (compound 10) had a GI₅₀ value of 0.21 μM in T47D breast cancer cells. nih.gov

The following table summarizes the cytotoxic activity of various nicotinamide derivatives in different cancer cell lines:

CompoundCell LineIC₅₀ (μM)Reference
Compound 7a MDA-MB-231 (Breast Cancer)4.64 ± 0.3 nih.gov
MCF-7 (Breast Cancer)7.09 ± 0.5 nih.gov
Compound 10 (N-phenylsulfonylnicotinamide derivative)MCF-7 (Breast Cancer)0.07 nih.gov
Compound D-1 HCT-116 (Colon Cancer)More potent than Sorafenib nih.gov

A key mechanism through which nicotinamide derivatives exert their anticancer effects is the induction of apoptosis. A cell- and caspase-based high-throughput screening assay identified N-phenyl nicotinamides as a new class of potent inducers of apoptosis. nih.gov The lead compound, 6-methyl-N-(4-ethoxy-2-nitrophenyl)pyridine-3-carboxamide (compound 10) , had an EC₅₀ of 0.082 μM in a caspase activation assay in T47D cells. nih.gov

Further studies have shown that these compounds can arrest the cell cycle, typically at the G2/M phase, preceding the induction of apoptosis. nih.gov For example, 6-chloro-N-(4-ethoxy-2-nitrophenyl)pyridine-3-carboxamide (compound 8) was found to arrest T47D cells in the G2/M phase, followed by apoptosis. nih.gov In another study, compound D-1 was shown to markedly increase the levels of caspase-8 and BAX expression while decreasing the level of the anti-apoptotic protein Bcl-2. nih.gov

The following table highlights the apoptotic effects of certain nicotinamide derivatives:

CompoundEffectCell LineReference
6-methyl-N-(4-ethoxy-2-nitrophenyl)pyridine-3-carboxamide (10) Caspase activation (EC₅₀ = 0.082 μM)T47D (Breast Cancer) nih.gov
6-chloro-N-(4-ethoxy-2-nitrophenyl)pyridine-3-carboxamide (8) G2/M phase arrest and apoptosisT47D (Breast Cancer) nih.gov
Compound D-1 Increased caspase-8 and BAX, decreased Bcl-2HCT-116 (Colon Cancer) nih.gov

Modulation of Cell Cycle Progression4.2.4. Inhibition of Cellular Migration and Invasion Capabilities4.2.5. Comparative Selectivity Against Non-Malignant Cell Lines4.3. Efficacy Assessments in Preclinical Animal Models4.3.1. Evaluation of In Vivo Antitumor Activity in Xenograft Models4.3.2. Pharmacodynamic Characterization of Target Engagement in Animal Systems

Extensive searches of scientific databases and research publications did not yield any studies that have investigated the effects of this compound on these specific biological processes. As a result, no data tables or detailed research findings can be generated for this particular compound as per the provided outline.

Structure Activity Relationship Sar Studies for N 4 4 Chlorobenzamido Phenyl Nicotinamide Analogs

Identification of Crucial Pharmacophoric Features for Biological Potency

A pharmacophore represents the essential spatial arrangement of features that a molecule must possess to interact with a specific biological target and elicit a response. For analogs of N-(4-(4-Chlorobenzamido)phenyl)nicotinamide, the key pharmacophoric features can be dissected by considering its constituent parts: the nicotinamide (B372718) moiety, the 4-chlorobenzamide (B146232) group, and the linking phenylenediamine core.

The nicotinamide ring is a critical feature. Studies on various nicotinamide-containing compounds have shown that the 3-pyridinyl nitrogen is often essential for biological activity. Modifications such as moving the nitrogen to the 2- or 4-position, or adding substituents to the pyridine (B92270) ring, can lead to a significant loss of potency. nih.gov This suggests that the specific electronic and hydrogen-bonding capabilities of the 3-pyridinylcarboxamide are finely tuned for target interaction.

The amide linkages are also vital pharmacophoric elements, likely serving as hydrogen bond donors and acceptors. Their planarity and ability to form strong interactions with protein backbones or side chains are often critical for anchoring the molecule in a binding site.

The 4-chlorobenzamide moiety introduces both a halogen bond donor (the chlorine atom) and a hydrophobic phenyl ring. The position and nature of the substituent on this ring can significantly impact activity. The chloro group at the para-position is a common feature in many biologically active compounds, suggesting its importance for potency, potentially through specific interactions with the target protein.

Impact of Functional Group Modifications on Target Affinity and Cellular Efficacy

Modifications of the functional groups within the this compound scaffold can profoundly affect target affinity and cellular efficacy. SAR studies on related compound classes provide insights into these effects.

Modifications of the Nicotinamide Ring: Substitutions on the pyridine ring of the nicotinamide moiety can have a dramatic impact on activity. For instance, in a series of N-(thiophen-2-yl) nicotinamide derivatives, the addition of two chlorine atoms at the 5 and 6 positions of the pyridine ring was found to be important for fungicidal activity. mdpi.com This indicates that the electronic properties and steric bulk of the nicotinamide ring are key determinants of potency.

Modifications of the Benzamide (B126) Phenyl Ring: The nature and position of the substituent on the benzamide phenyl ring are critical. In many series of benzamide-containing compounds, a halogen at the para-position, such as the chlorine in the parent compound, is optimal for activity. Altering this substituent, for example, by changing its electronic properties (e.g., from an electron-withdrawing to an electron-donating group) or its size, would be expected to significantly modulate target affinity.

Illustrative Impact of Benzamide Ring Substitution on Biological Activity (Hypothetical Data Based on General SAR Principles)

Compound R (Substitution on Benzamide Ring) Relative Potency
Analog 14-Cl++++
Analog 24-F+++
Analog 34-CH3++
Analog 44-OCH3+
Analog 5H+

This table is for illustrative purposes to demonstrate general SAR principles and is not based on experimental data for this compound analogs.

Development of SAR Models for Optimized Compound Design

The development of SAR models, including quantitative structure-activity relationship (QSAR) models and pharmacophore models, is a key step in optimizing lead compounds. These models help to rationalize the observed SAR data and guide the design of new, more potent analogs.

For nicotinamide derivatives, pharmacophore modeling has been used to identify the key features required for activity. These models often highlight the importance of hydrogen bond acceptors, hydrogen bond donors, and aromatic/hydrophobic regions. For instance, in the discovery of novel nicotinic receptor ligands, pharmacophore modeling was used to identify benzamide analogs as a new chemical class.

QSAR studies on related benzamide derivatives have shown that physicochemical properties such as lipophilicity (logP), electronic effects (Hammett constants), and steric parameters (Taft parameters) can be correlated with biological activity. Such models can be used to predict the potency of unsynthesized analogs, thereby prioritizing the synthesis of the most promising compounds.

Stereochemical Considerations in Activity Modulation

Stereochemistry can play a crucial role in the biological activity of drug molecules, as biological targets are chiral. While this compound itself is achiral, the introduction of chiral centers through modification could lead to stereoisomers with different potencies.

For example, if a chiral substituent were introduced on the amide linkages or on any of the phenyl rings, the resulting enantiomers or diastereomers could exhibit significantly different biological activities. The three-dimensional arrangement of atoms is critical for a precise fit into a chiral binding pocket of a protein. One stereoisomer may bind with high affinity, while the other may have little to no activity. Therefore, if chiral analogs of this compound were to be developed, the separation and biological evaluation of the individual stereoisomers would be an essential step in the SAR investigation.

Future Research Trajectories and Potential Therapeutic Applications

Exploration of Novel Biological Pathways and Multi-Targeting Strategies for N-(4-(4-Chlorobenzamido)phenyl)nicotinamide Derivatives

The unique hybrid structure of this compound offers the potential to interact with multiple biological targets, a desirable attribute for treating complex multifactorial diseases. Future research should focus on elucidating these interactions and leveraging them for therapeutic benefit.

Derivatives of nicotinamide (B372718) and benzamide (B126) have individually been shown to modulate a variety of biological pathways. Nicotinamide is a precursor to nicotinamide adenine (B156593) dinucleotide (NAD+), a critical coenzyme in cellular metabolism and energy production. It is involved in DNA repair, cellular longevity, and has demonstrated anti-inflammatory properties. Benzamide analogs have been investigated for their role in overcoming hypoxic cell radiation resistance in tumors and as cholinesterase inhibitors.

A multi-targeting approach for derivatives of this compound could be particularly relevant in neurodegenerative diseases like Alzheimer's, where complex pathology involves multiple interacting pathways. For instance, novel benzimidazole derivatives with a similar phenyl-piperazine structure have been designed as multi-target agents for Alzheimer's disease, exhibiting both butyrylcholinesterase (BChE) inhibition and neuroprotective effects. Research into nicotinamide-benzamide hybrids could explore simultaneous modulation of cholinesterase activity and pathways related to NAD+ metabolism, which is often dysregulated in neurodegeneration.

Potential Multi-Targeting Strategies:

Therapeutic Area Potential Target 1 Potential Target 2 Rationale
Oncology Poly (ADP-ribose) polymerase (PARP) Hypoxia-inducible factor 1-alpha (HIF-1α) Nicotinamide moiety could inhibit PARP, involved in DNA repair, while the benzamide portion could reduce tumor hypoxia, sensitizing cancer cells to radiation.
Neurodegenerative Diseases Acetylcholinesterase (AChE)/Butyrylcholinesterase (BChE) Sirtuins (SIRT1) The benzamide component could inhibit cholinesterases, while the nicotinamide part may activate sirtuins, promoting neuronal survival.
Inflammatory Diseases Cyclooxygenase-2 (COX-2) Nuclear factor kappa B (NF-κB) The hybrid structure could be designed to inhibit both the pro-inflammatory enzyme COX-2 and the NF-κB signaling pathway, which is influenced by NAD+ levels.

Integration of Advanced Computational and Experimental Methodologies for Next-Generation Analog Discovery

The discovery of novel and more potent analogs of this compound can be significantly accelerated by integrating advanced computational and experimental techniques.

Computational Approaches:

Molecular Docking: This technique can predict the binding affinity and orientation of novel analogs within the active sites of target proteins. For instance, molecular docking has been used to understand the interaction of nicotinamide derivatives with histone deacetylase 3 (HDAC3) and cholinesterase enzymes.

Density Functional Theory (DFT): DFT calculations can provide insights into the electronic structure and reactivity of the hybrid molecules, helping to understand and predict their structure-activity relationships (SARs). This can guide the design of analogs with improved redox potentials and stability.

In Silico ADME Prediction: Computational models can predict the absorption, distribution, metabolism, and excretion (ADME) properties of new analogs, allowing for early-stage filtering of candidates with poor pharmacokinetic profiles.

Experimental Methodologies:

High-Throughput Screening (HTS): HTS allows for the rapid screening of large libraries of compounds against specific biological targets. This approach was successfully used to identify a nicotinamide derivative as a potent activator of the Nav1.1 voltage-gated sodium channel.

Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound scaffold and subsequent biological evaluation will be crucial to identify key structural features responsible for activity and selectivity.

Microwave-Assisted Synthesis: This technique can accelerate the synthesis of new analogs, enabling faster iteration of the design-synthesis-testing cycle.

Strategies for Enhancing Biological Efficacy and Selectivity of Nicotinamide-Benzamide Hybrid Compounds

To translate the therapeutic potential of this compound derivatives into clinical applications, it is essential to optimize their biological efficacy and selectivity.

Strategies for Enhancement:

Structure-Based Drug Design: Utilizing the three-dimensional structures of target proteins, new analogs can be designed to form more specific and potent interactions, thereby increasing efficacy and reducing off-target effects.

Bioisosteric Replacement: Replacing specific functional groups with others that have similar physical or chemical properties can lead to improved potency, selectivity, and pharmacokinetic properties. For example, modifying the chlorobenzamido moiety could fine-tune the electronic properties and binding interactions.

Prodrug Approach: Converting the parent compound into a prodrug can improve its solubility, stability, and ability to cross biological membranes, leading to enhanced bioavailability.

A study on novel benzamide derivatives as smoothened antagonists in the Hedgehog signaling pathway demonstrated that specific structural modifications led to a compound with potency equivalent to or greater than the reference drug. Similarly, for nicotinamide derivatives, the design of non-hydroxamate zinc-binding groups led to potent and selective HDAC3 inhibitors with improved metabolic profiles.

Conceptualizing Broader Biomedical Applications Beyond Current Research Foci

The versatile structure of nicotinamide-benzamide hybrids suggests potential applications beyond the commonly explored areas of oncology and neurodegeneration.

Potential Novel Applications:

Antifungal Agents: Nicotinic acid derivatives have been successfully developed as agricultural fungicides. A study on N-(thiophen-2-yl) nicotinamide derivatives revealed potent fungicidal activity against cucumber downy mildew. This suggests that this compound and its analogs could be explored for agricultural or even clinical antifungal applications.

Dermatological Applications: Nicotinamide is widely used in cosmetics for its anti-aging, anti-pigmentation, and anti-inflammatory properties. A derivative, N-(2-(4-bromophenylamino)-5-(trifluoromethyl)phenyl)nicotinamide, has shown anticancer effects in a murine melanoma model when administered topically. This highlights the potential for developing this compound derivatives for treating skin conditions, including skin cancers and inflammatory dermatoses.

Cardiovascular Diseases: Given the central role of NAD+ in cellular metabolism and mitochondrial function, compounds that can modulate NAD+ levels may have therapeutic benefits in cardiovascular diseases. The nicotinamide moiety could contribute to maintaining cardiovascular health by improving mitochondrial function and reducing oxidative stress.

The exploration of these broader applications will require interdisciplinary collaboration and the development of relevant biological assays to screen for activity in these new therapeutic areas.

Q & A

Basic: What synthetic routes are recommended for N-(4-(4-Chlorobenzamido)phenyl)nicotinamide, and how can reaction efficiency be optimized?

Answer:
The compound can be synthesized via nucleophilic substitution, condensation, or amidation reactions. Key steps include:

  • Chlorobenzamide coupling : React 4-chlorobenzoic acid derivatives with aniline intermediates using carbodiimide coupling agents (e.g., EDC/HOBt) to form the amide bond .
  • Nicotinamide integration : Introduce the nicotinamide moiety via Buchwald-Hartwig amination or palladium-catalyzed cross-coupling .
    Optimization strategies :
    • Monitor reaction progress using HPLC or TLC to identify intermediates.
    • Adjust solvent polarity (e.g., DMF for high-temperature reactions, THF for milder conditions) to improve yield .
    • Use catalytic agents like DMAP to accelerate acylation .

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Answer:

  • NMR : 1H^1H- and 13C^{13}C-NMR confirm aromatic proton environments and amide carbonyl signals (e.g., 168–170 ppm for C=O) .
  • Mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+^+ at m/z 410.05 for C20_{20}H13_{13}Cl2_2N3_3O2_2) .
  • HPLC : Assess purity (>95%) using C18 columns with acetonitrile/water gradients .
  • FTIR : Identify amide I (1640–1680 cm1^{-1}) and II (1550–1600 cm1^{-1}) bands .

Advanced: How can researchers resolve contradictions in reported enzymatic targets (e.g., acps-pptase vs. kinase inhibition)?

Answer:
Conflicting target data may arise from assay conditions or off-target effects. Methodological approaches include:

  • Comparative binding assays : Use surface plasmon resonance (SPR) to measure binding affinities against purified enzymes (e.g., acps-pptase vs. kinases) .
  • Cellular thermal shift assays (CETSA) : Confirm target engagement in live cells by monitoring protein stability post-treatment .
  • Knockdown/knockout studies : Use siRNA or CRISPR to validate target dependency in bacterial proliferation assays .

Advanced: What crystallographic strategies are recommended for resolving structural ambiguities in this compound?

Answer:

  • Data collection : Use synchrotron radiation for high-resolution (<1.0 Å) data to resolve chlorobenzamide and nicotinamide torsional angles .
  • Refinement tools : SHELXL for small-molecule refinement; employ TWIN commands for twinned data .
  • Validation : Cross-check with ORTEP-3 for thermal ellipsoid visualization and WinGX for symmetry validation .

Advanced: How can computational modeling predict the compound’s interaction with bacterial acps-pptase?

Answer:

  • Docking studies : Use AutoDock Vina with PDB structures (e.g., 3T73 for acps-pptase) to map binding pockets .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of hydrogen bonds between the chlorobenzamide group and Ser-148/Arg-152 residues .
  • Free energy calculations : Apply MM-PBSA to quantify binding energy contributions from hydrophobic (trifluoromethyl) and polar (amide) moieties .

Advanced: What strategies mitigate oxidative degradation during stability studies of this compound?

Answer:

  • Accelerated testing : Expose samples to 40°C/75% RH for 4 weeks; monitor degradation via UPLC-MS .
  • Stabilizers : Add antioxidants (e.g., 0.1% BHT) to DMSO stock solutions .
  • Protective groups : Introduce tert-butyl or acetyl groups to labile positions during synthesis .

Advanced: How does structural modification (e.g., trifluoromethyl vs. methyl groups) impact antibacterial efficacy?

Answer:

  • Lipophilicity : Trifluoromethyl groups enhance membrane permeability (logP increase by ~0.5 units) but may reduce solubility .
  • Metabolic stability : Fluorinated analogs show longer half-lives (t1/2_{1/2} > 6h in liver microsomes) compared to methyl derivatives .
  • SAR studies : Replace the 4-chlorophenyl group with pyridinyl moieties to improve Gram-negative activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.